Hexacosanoic acid

Catalog No.
S599341
CAS No.
506-46-7
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosanoic acid

CAS Number

506-46-7

Product Name

Hexacosanoic acid

IUPAC Name

hexacosanoic acid

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)

InChI Key

XMHIUKTWLZUKEX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

Cerotic Acid; Ceratinic Acid; Ceric Acid; Cerinic Acid; Cerylic Acid; NSC 4205; n-Hexacosanoic Acid;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Potential Role in Diseases

  • X-linked Adrenoleukodystrophy (X-ALD)

    X-ALD is a genetic disorder affecting the nervous system and adrenal glands. Studies suggest elevated levels of hexacosanoic acid in the blood and tissues of X-ALD patients . While not a direct cause, its presence might be associated with disease progression.

  • Atherosclerosis

    Atherosclerosis is the buildup of plaque in arteries, which can lead to cardiovascular diseases. Some studies suggest a potential link between elevated hexacosanoic acid levels and increased risk of atherosclerosis, although the exact mechanisms are not fully understood .

It's important to note that these are ongoing research areas, and more studies are needed to confirm the specific role of hexacosanoic acid in these diseases.

Other Research Applications

  • Biomarker Research

    Due to its presence in various tissues and potential association with certain diseases, hexacosanoic acid is being investigated as a potential biomarker for disease diagnosis and monitoring .

  • Material Science

    The unique properties of hexacosanoic acid, such as its waxy nature and hydrophobicity, are being explored for potential applications in material science, such as the development of biocompatible materials or lubricants .

Hexacosanoic acid, also known as cerotic acid, is a saturated fatty acid characterized by a long carbon chain consisting of 26 carbon atoms, with the chemical formula C26H52O2\text{C}_{26}\text{H}_{52}\text{O}_{2} or CH3(CH2)24COOH\text{CH}_{3}(\text{CH}_{2})_{24}\text{COOH} . This compound is typically found in natural waxes such as beeswax and carnauba wax, appearing as a white crystalline solid, although impurities can give it a yellowish hue . The term "cerotic" is derived from the Latin word cerotus, which relates to beeswax, reflecting its natural sources . Hexacosanoic acid belongs to the category of very long-chain fatty acids, which are defined as having aliphatic tails containing at least 22 carbon atoms .

  • Substrate for β-oxidation: Hexacosanoic acid can be broken down in peroxisomes through β-oxidation, a process that generates energy in cells.
  • Proinflammatory effects: Studies suggest hexacosanoic acid might have proinflammatory properties [].
  • Limited data exists on the specific hazards of hexacosanoic acid. However, as a fatty acid, it is generally considered to have low toxicity.
  • It is likely a combustible material due to its hydrocarbon chain.
  • Always handle chemicals according to recommended safety protocols and wear appropriate personal protective equipment.
Typical of fatty acids. It can undergo:

  • Esterification: Reaction with alcohols to form esters, which are important in the production of biodiesel and various industrial applications.
  • Hydrogenation: The addition of hydrogen can convert unsaturated derivatives into saturated forms.
  • Oxidation: Hexacosanoic acid can be oxidized to form aldehydes or ketones under specific conditions.

Additionally, it is involved in metabolic pathways where it can be broken down through β-oxidation, yielding acetyl-CoA units that enter the citric acid cycle for energy production .

Hexacosanoic acid is noted for its potential biological implications, particularly in relation to human health. It has been associated with adrenoleukodystrophy, a genetic disorder characterized by the accumulation of very long-chain fatty acids in the body due to impaired peroxisomal metabolism. Elevated levels of hexacosanoic acid have been observed in affected individuals, indicating its role as a biomarker for this condition . Furthermore, it exhibits hydrophobic properties, making it poorly soluble in water and relatively neutral in biological systems.

The synthesis of hexacosanoic acid can be achieved through several methods:

  • Biological Synthesis: It can be produced by certain microorganisms that synthesize long-chain fatty acids through enzymatic pathways.
  • Chemical Synthesis: A common method involves the coupling of two alkyl units using various reagents to form the long-chain structure. Techniques such as Grignard reactions or the use of coupling agents can facilitate this process .
  • Extraction from Natural Sources: Hexacosanoic acid can also be isolated from natural waxes through solvent extraction and purification processes.

Hexacosanoic acid has various applications across different fields:

  • Industrial Uses: It is utilized in the manufacture of surfactants, lubricants, and emulsifiers due to its hydrophobic nature.
  • Cosmetic Industry: Its presence in waxes makes it valuable for formulations in cosmetics and personal care products.
  • Biochemical Research: As a model compound for studying very long-chain fatty acids and their metabolic pathways, hexacosanoic acid is used in research related to metabolic disorders.

Research on hexacosanoic acid includes studies on its interactions within biological systems. For instance:

  • Metabolic Pathways: Studies have examined how hexacosanoic acid interacts with enzymes involved in lipid metabolism and its accumulation effects in conditions like adrenoleukodystrophy .
  • Toxicity Studies: Investigations into its potential toxicity have highlighted concerns regarding excessive accumulation in tissues due to impaired metabolism .

Hexacosanoic acid shares similarities with other long-chain fatty acids but has unique features that distinguish it. Here are some comparable compounds:

Compound NameCarbon Chain LengthUnique Features
Tetracosanoic Acid24 Carbon AtomsFound in certain plant oils; shorter chain than hexacosanoic acid.
Pentacosanoic Acid25 Carbon AtomsUsed in similar applications but less prevalent than hexacosanoic acid.
Heptacosanoic Acid27 Carbon AtomsExhibits similar hydrophobic properties; longer chain may affect solubility.

Hexacosanoic acid's distinct length (26 carbons) places it within a specific category of fatty acids that are particularly relevant to both industrial applications and biological research. Its unique association with certain metabolic disorders further underscores its significance compared to other similar compounds .

Physical Description

White solid; [Acros Organics MSDS]
Solid

XLogP3

11.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.396730897 g/mol

Monoisotopic Mass

396.396730897 g/mol

Heavy Atom Count

28

Appearance

Unit:25 mgSolvent:nonePurity:99%Physical solid

Melting Point

88.5 °C

UNII

D42CQN6P36

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-46-7

Wikipedia

Cerotic_acid

Use Classification

Cosmetics -> Viscosity controlling

Dates

Modify: 2023-08-15
1. S. Fourcade et al. “Valproic acid induces antioxidant effects in X-linked adrenoleukodystrophy” Human Molecular Genetics, vol. 19 pp. 2005-2014, 20102. A. Kume et al. “High levels of saturated very long-chain fatty acid (hexacosanoic acid; C26:0) in whole blood are associated with metabolic syndrome inJapanese men” Diabetes Research and Clinical Practice, vol. 80 pp. 259-264, 20083. 3. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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